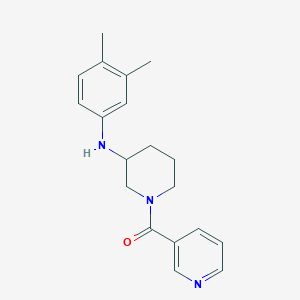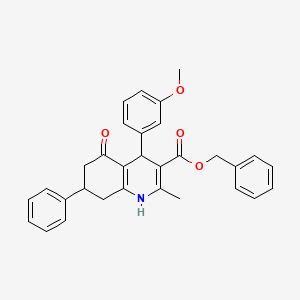
1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
MK-801 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used as a research tool to study the role of 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptors in learning and memory, pain perception, and addiction.
作用機序
MK-801 acts as a non-competitive antagonist of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor by binding to the receptor's ion channel and blocking the flow of ions, particularly calcium, into the cell. This results in the inhibition of excitatory neurotransmitter release and the prevention of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the induction of neuronal apoptosis. It has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using MK-801 in lab experiments is its potent and selective inhibition of the 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor, which allows for the precise manipulation of synaptic plasticity. However, its non-specific effects on other neurotransmitter systems and the potential for neurotoxicity at high doses limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of MK-801, including the development of more selective 1-(3,4-dichlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its role in the regulation of synaptic plasticity and neural circuitry. Additionally, further research is needed to elucidate the potential risks and benefits of using MK-801 in clinical settings.
合成法
MK-801 can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with piperidine followed by the addition of pyrrolidine and subsequent purification steps. The final product is a white crystalline powder with a melting point of 85-86°C.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABGHPZDQHMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)